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Compound of Interest

Compound Name:

4-[2-[4-(3-Phenylpyrazolo[1,5-

a]pyrimidin-6-

yl)phenoxy]ethyl]morpholine

Cat. No.: B1670826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The development of novel kinase inhibitors is a cornerstone of modern targeted cancer therapy.

Among the promising scaffolds, pyrazolopyrimidine derivatives have emerged as a versatile

class of compounds demonstrating potent inhibitory activity against various kinases implicated

in tumorigenesis. However, the successful translation of a potent inhibitor into a viable drug

candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This guide provides a comparative analysis of the in vitro ADME profiles of a series of novel

pyrazolopyrimidine derivatives against established first- and second-generation kinase

inhibitors, Imatinib and Dasatinib, to benchmark their drug-like properties.

Comparative ADME Data
The following table summarizes the key in vitro ADME parameters for a selection of novel

pyrazolopyrimidine derivatives and the benchmark kinase inhibitors. It is important to note that

the data for the novel compounds and the benchmark drugs have been aggregated from

different studies, and as such, direct comparisons should be made with caution due to potential

variations in experimental conditions.
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Compound
Molecular
Weight (
g/mol )

LogP

Metabolic
Stability (%
remaining
after 1h in
HLM)

Permeabilit
y (Papp,
10⁻⁶ cm/s)

Plasma
Protein
Binding (%)

Novel

Pyrazolopyri

midines

Data Not

Available

Compound 1 453.5 4.21 75%[1]
1.2 (PAMPA)

[1]

Compound 5 471.5 4.58 95%[1]
2.5 (PAMPA)

[1]

Compound 7 487.9 4.77 88%[1]
1.8 (PAMPA)

[1]

Benchmark

Kinase

Inhibitors

Imatinib 493.6 4.5

Metabolized

by

CYP3A4[2]

High (BCS

Class I)[2]
~95%[3]

Dasatinib 488.0 3.2

Metabolized

by

CYP3A4[4]

1.1 x 10⁻⁶

cm/s (Caco-

2)[5]

~96%[4]

Note: HLM = Human Liver Microsomes; PAMPA = Parallel Artificial Membrane Permeability

Assay; BCS = Biopharmaceutics Classification System.

Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols

are based on standard industry practices and information gathered from various sources.

Metabolic Stability in Human Liver Microsomes (HLM)
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This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes,

primarily cytochrome P450s, present in human liver microsomes.

Test System: Pooled human liver microsomes.

Compound Concentration: Typically 1 µM.

Incubation: The test compound is incubated with HLM in the presence of the cofactor

NADPH at 37°C. Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes).

Analysis: The reaction is quenched, and the concentration of the parent compound

remaining at each time point is determined by LC-MS/MS.

Data Reporting: Results are expressed as the percentage of the parent compound remaining

after a specific time (e.g., 60 minutes) or as the in vitro half-life (t½) and intrinsic clearance

(CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive intestinal absorption of compounds.

Assay Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane)

to form an artificial membrane separating a donor and an acceptor compartment.

Procedure: The test compound is added to the donor well (typically at a pH of 6.5 to mimic

the small intestine). The plate is incubated, allowing the compound to diffuse across the

artificial membrane into the acceptor well (containing a buffer at pH 7.4).

Analysis: After the incubation period, the concentration of the compound in both the donor

and acceptor wells is measured using LC-MS/MS.

Data Reporting: The apparent permeability coefficient (Papp) is calculated.

Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a

monolayer of polarized enterocytes, serving as a model of the intestinal barrier. It can assess

both passive and active transport.
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Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for approximately

21 days to form a differentiated monolayer. The integrity of the monolayer is verified by

measuring the transepithelial electrical resistance (TEER).

Transport Studies: The test compound is added to either the apical (AP) or basolateral (BL)

side of the monolayer. Samples are collected from the opposite side at various time points.

Analysis: The concentration of the compound in the collected samples is quantified by LC-

MS/MS.

Data Reporting: The apparent permeability coefficient (Papp) is calculated for both AP to BL

and BL to AP directions. The efflux ratio (Papp(BL-AP) / Papp(AP-BL)) can be determined to

identify if the compound is a substrate of efflux transporters like P-glycoprotein.

Plasma Protein Binding (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which can

significantly impact its distribution and efficacy.

Method: Equilibrium dialysis is a common method where a semi-permeable membrane

separates a chamber containing the test compound in plasma from a chamber containing

buffer.

Procedure: The system is incubated at 37°C until equilibrium is reached, allowing the

unbound compound to diffuse across the membrane into the buffer chamber.

Analysis: The concentrations of the compound in the plasma and buffer chambers are

measured by LC-MS/MS.

Data Reporting: The percentage of the compound bound to plasma proteins is calculated.

Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key ADME assays described above.
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Caption: Workflow for key in vitro ADME assays.

Signaling Pathway Context
Pyrazolopyrimidine derivatives are often designed as inhibitors of tyrosine kinases, which are

crucial components of intracellular signaling pathways that regulate cell growth, proliferation,

and survival. A common target for this class of compounds is the Src family of kinases. The

diagram below illustrates a simplified signaling pathway involving Src.
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Caption: Simplified Src signaling pathway and point of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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